Cas no 792847-60-0 (1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol)

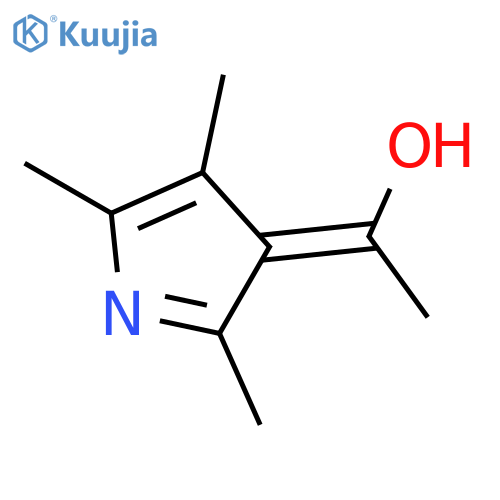

792847-60-0 structure

商品名:1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol

CAS番号:792847-60-0

MF:C9H13NO

メガワット:151.205622434616

CID:555982

1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- Ethanol,1-(2,4,5-trimethyl-3H-pyrrol-3-ylidene)-

- Ethanol, 1-(2,4,5-trimethyl-3H-pyrrol-3-ylidene)- (9CI)

- 1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol

-

1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B536670-100mg |

1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol |

792847-60-0 | 100mg |

$ 250.00 | 2022-06-07 | ||

| TRC | B536670-10mg |

1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol |

792847-60-0 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B536670-50mg |

1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol |

792847-60-0 | 50mg |

$ 160.00 | 2022-06-07 |

1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

792847-60-0 (1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol) 関連製品

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量